molecular formula C10H9ClN2O2 B1462850 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride CAS No. 1185294-94-3

3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride

Cat. No.: B1462850
CAS No.: 1185294-94-3
M. Wt: 224.64 g/mol
InChI Key: ZKDTWQNRQYXIGU-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride is a chemical compound with the molecular formula C10H9ClN2O2. It is a derivative of benzoic acid where a pyrazole ring is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride typically involves the reaction of 3-chlorobenzoic acid with pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The pyrazole ring can interact with active sites of enzymes, altering their activity and resulting in biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic and medicinal applications where these properties are advantageous .

Biological Activity

3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C10_{10}H8_{8}ClN3_{3}O2_2, with a molecular weight of approximately 224.64 g/mol. The compound features a pyrazole ring attached to a benzoic acid moiety, typically encountered as a hydrochloride salt to enhance solubility in aqueous environments.

Synthesis Methods

Several synthetic routes have been reported for the production of this compound, often involving the reaction of pyrazole derivatives with benzoic acid under acidic conditions. These methods yield varying purities and yields depending on the specific reagents and conditions employed.

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its structural characteristics. Below are some key areas where this compound shows promise:

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can modulate inflammatory mediators, suggesting that this compound may possess anti-inflammatory effects. In vitro studies have shown its potential to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes critical in the inflammatory response .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. It has been reported to exhibit activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's efficacy against biofilms formed by these pathogens is particularly noteworthy, indicating its potential as a therapeutic agent against antibiotic-resistant infections .

Antitumor Activity

Preliminary investigations into the antitumor activity of pyrazole derivatives have shown promising results. Compounds structurally related to this compound have been tested for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism of action appears to involve disruption of tubulin polymerization, a crucial process for cell division .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound was found to significantly reduce the viability of methicillin-resistant Staphylococcus aureus (MRSA). The time-kill assay demonstrated that the compound effectively eradicated planktonic cells and disrupted biofilm formation at concentrations lower than those required for traditional antibiotics .

Research Findings: Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on related compounds indicate that modifications on the pyrazole or benzoic acid moieties can enhance biological activity. For instance, substituents such as trifluoromethyl groups have been associated with improved antimicrobial potency .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX and LOX
AntimicrobialEffective against MRSA and biofilm formation
AntitumorInduction of apoptosis in cancer cell lines

Properties

IUPAC Name

3-pyrazol-1-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12;/h1-7H,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDTWQNRQYXIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185294-94-3
Record name Benzoic acid, 3-(1H-pyrazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185294-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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